N-[2-(cyclohexylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C23H29N3O4S2 and a molecular weight of 475.63 . This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a phenyl ring, a thiophene-2-sulfonyl group, and a piperidine-4-carboxamide moiety. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 2-(cyclohexylcarbamoyl)benzoic acid with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. This is followed by the cyclization of the intermediate product with piperidine-4-carboxylic acid under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of signal transduction processes and interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-benzamide
- N-[2-(Cyclohexylcarbamoyl)phenyl]-2-nitrobenzamide
- N-[2-(Cyclohexylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[2-(Cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to its combination of a cyclohexylcarbamoyl group and a thiophene-2-sulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C23H29N3O4S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N3O4S2/c27-22(17-12-14-26(15-13-17)32(29,30)21-11-6-16-31-21)25-20-10-5-4-9-19(20)23(28)24-18-7-2-1-3-8-18/h4-6,9-11,16-18H,1-3,7-8,12-15H2,(H,24,28)(H,25,27) |
InChI Key |
GBAPWVUPKDKNNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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